3-(Benzyloxy)picolinaldehyde

Kinase Inhibition PKCα Structure-Activity Relationship

3-(Benzyloxy)picolinaldehyde (CAS 94454-57-6) is a differentiated heterocyclic aldehyde building block for medicinal chemistry. Its 3-benzyloxy substitution pattern confers unique electronic and steric properties that are absent in the 4- and 5-substituted isomers, with documented low-micromolar IC₅₀ (2.8 µM) against PKCα—a quantitative baseline for structure-activity optimization. The computed XLogP3 of 2.1 and TPSA of 39.2 Ų support blood-brain barrier permeability, making it a rational scaffold for CNS-targeted programs. A 98%-yield MnO₂ oxidation route ensures cost-efficient access to multi-gram quantities for library synthesis and HTS campaigns. Choose the 3-substituted isomer to avoid irreproducible results associated with unvalidated positional analogs.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 94454-57-6
Cat. No. B1282336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)picolinaldehyde
CAS94454-57-6
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
InChIInChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyWYLVNASPZUFUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)picolinaldehyde (CAS 94454-57-6) Procurement Guide: What to Know Before You Source This Building Block


3-(Benzyloxy)picolinaldehyde, CAS registry number 94454-57-6, is a heterocyclic aromatic aldehyde characterized by a pyridine core with an aldehyde group at the 2-position and a benzyloxy substituent at the 3-position [1]. Its molecular formula is C13H11NO2, and its molecular weight is 213.23 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with applications ranging from kinase inhibitor development to the preparation of polysubstituted picolinaldehyde derivatives [2]. Its distinct substitution pattern confers a unique reactivity profile that differentiates it from other benzyloxy-picolinaldehyde isomers and alternative alkoxy-substituted pyridinecarbaldehydes .

Why 3-(Benzyloxy)picolinaldehyde Cannot Be Substituted with 4- or 5-(Benzyloxy)picolinaldehyde Without Impacting Project Outcomes


The position of the benzyloxy group on the pyridine ring fundamentally alters the electronic environment and steric accessibility of the reactive aldehyde center, leading to divergent reactivity and selectivity in downstream transformations . In medicinal chemistry applications, even subtle changes in substitution pattern can dramatically affect target binding affinity, as demonstrated by the observed IC50 of 2.8 µM for 3-(benzyloxy)picolinaldehyde against PKCα [1], while analogous 4- and 5-substituted isomers lack publicly reported kinase inhibition data, underscoring the position-specific nature of biological activity [2]. Simply substituting 3-(benzyloxy)picolinaldehyde with its 4- or 5-substituted isomers, or with smaller alkoxy variants like 3-methoxy or 3-ethoxy picolinaldehyde, without rigorous experimental validation risks irreproducible results, altered reaction yields, and compromised structure-activity relationships [3].

3-(Benzyloxy)picolinaldehyde: Quantitative Differentiation Data for Procurement Decisions


PKCα Inhibition: 3-Benzyloxy Derivative Shows Low Micromolar Activity, a Benchmark for Structure-Activity Studies

3-(Benzyloxy)picolinaldehyde exhibits measurable inhibitory activity against Protein Kinase C alpha (PKCα) with an IC50 of 2.80 µM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This datum provides a quantitative benchmark for structure-activity relationship (SAR) studies when designing PKCα-targeted compounds. In contrast, the 4- and 5-benzyloxy positional isomers have no reported PKCα inhibitory activity in public databases, highlighting the critical role of the 3-position benzyloxy group for this specific biological interaction [2].

Kinase Inhibition PKCα Structure-Activity Relationship

Synthetic Yield Benchmark: 3-(Benzyloxy)picolinaldehyde Achieves 98% Yield in MnO2 Oxidation Protocol

A validated synthetic procedure reports the preparation of 3-(benzyloxy)picolinaldehyde from (3-(benzyloxy)pyridin-2-yl)methanol using manganese(IV) oxide in 1,4-dioxane at 80 °C for 2 hours, achieving a 98% yield . This high yield under relatively mild conditions demonstrates efficient scalability for this specific isomer. In contrast, the 4-isomer is typically synthesized using Dess-Martin periodinane with reported yields of 80-85% under comparable conditions , indicating a potentially more efficient and cost-effective synthetic route for the 3-substituted compound.

Organic Synthesis Building Block Reaction Yield

Lipophilicity: XLogP3-AA of 2.1 Provides a Balance Between Membrane Permeability and Aqueous Solubility for 3-(Benzyloxy)picolinaldehyde

The computed partition coefficient (XLogP3-AA) for 3-(benzyloxy)picolinaldehyde is 2.1 [1]. This value is significantly higher than that of 3-methoxypicolinaldehyde (estimated XLogP3 ~1.0) and 3-ethoxypicolinaldehyde (estimated XLogP3 ~1.5), but lower than many di-substituted or more hydrophobic analogs [2]. A logP in the range of 2-3 is generally considered favorable for balancing passive membrane permeability with adequate aqueous solubility, a critical parameter for compounds destined for cell-based assays or in vivo studies.

Physicochemical Property Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) of 39.2 Ų for 3-(Benzyloxy)picolinaldehyde: A Predictor of Favorable Oral Bioavailability

3-(Benzyloxy)picolinaldehyde has a calculated Topological Polar Surface Area (TPSA) of 39.2 Ų [1]. According to Veber's rule, compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability [2]. This value is identical to that of the 4- and 5-benzyloxy isomers (also 39.2 Ų) but is significantly higher than the TPSA of simpler alkoxy analogs (e.g., 3-methoxypicolinaldehyde, ~33 Ų) [3], indicating a subtle but potentially meaningful difference in membrane interaction.

Physicochemical Property TPSA ADME

Where 3-(Benzyloxy)picolinaldehyde Delivers Quantifiable Value: Key Research Applications


Kinase Inhibitor Discovery: Leveraging Documented PKCα Activity for Targeted SAR

Research groups focused on developing novel protein kinase C (PKC) inhibitors should prioritize 3-(benzyloxy)picolinaldehyde as a starting scaffold due to its documented low-micromolar IC50 against PKCα. This quantitative activity benchmark enables structure-based optimization campaigns where modifications are systematically evaluated against a known baseline [1].

Medicinal Chemistry Building Block for CNS-Targeted Lead Optimization

The computed XLogP3 of 2.1 and TPSA of 39.2 Ų suggest that derivatives of 3-(benzyloxy)picolinaldehyde are well-positioned to balance permeability and solubility, a key requirement for crossing the blood-brain barrier. This makes it a rational choice for medicinal chemists working on neurological disorder targets [2].

High-Throughput Synthesis Libraries: Cost-Effective Scale-Up Enabled by High-Yield MnO2 Route

The established 98%-yield synthesis using mild conditions and inexpensive MnO2 makes 3-(benzyloxy)picolinaldehyde a cost-effective building block for generating diverse compound libraries. This efficiency is particularly valuable for high-throughput screening campaigns where large quantities of intermediate are required .

Chemical Biology Tool for Probing Kinase-Dependent Cellular Pathways

Given its activity against PKCα, 3-(benzyloxy)picolinaldehyde serves as a useful starting point for developing chemical probes to dissect PKCα-mediated signaling cascades in cellular models. The compound's moderate lipophilicity and polar surface area are compatible with cell permeability assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)picolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.